Boc-His(pi-Bom)-OMe·HCl, also known as N-alpha-Boc-N-pi-benzyloxymethyl-L-histidine hydrochloride, is a derivative of the amino acid histidine. This compound features a tert-butoxycarbonyl (Boc) group and a benzyloxymethyl (Bom) group attached to the histidine molecule, which serve as protective groups during peptide synthesis. The presence of these groups allows for selective reactions while minimizing unwanted side reactions, making it a valuable building block in the synthesis of peptides and proteins .
The biological activity of Boc-His(pi-Bom)-OMe·HCl is primarily linked to its role in peptide synthesis. Once deprotected, the histidine residue can participate in various biochemical processes, including enzyme catalysis and metal ion coordination. Histidine is known for its role in active sites of enzymes and its ability to stabilize protein structures through interactions with metal ions .
The synthesis of Boc-His(pi-Bom)-OMe·HCl generally involves:
Industrial production often utilizes automated peptide synthesizers to ensure efficiency and consistency in large-scale synthesis .
Boc-His(pi-Bom)-OMe·HCl has a wide range of applications in various fields:
Studies on Boc-His(pi-Bom)-OMe·HCl often focus on its interactions within peptide chains, particularly how histidine residues influence peptide conformation and stability. The unique protective groups allow researchers to study the effects of histidine in various environments without interference from side reactions or unwanted modifications .
Several compounds share structural similarities with Boc-His(pi-Bom)-OMe·HCl, including:
Boc-His(pi-Bom)-OMe·HCl is unique due to its specific combination of protective groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly valuable compared to other similar compounds that may not offer the same level of protection or reactivity control .
The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for histidine derivatives hinges on their orthogonal stability profiles and compatibility with imidazole ring functionalization. Boc protection, cleaved under acidic conditions (e.g., trifluoroacetic acid), offers superior stability during base-mediated Fmoc deprotection cycles, making it ideal for multi-step syntheses requiring selective side-chain modifications. In contrast, Fmoc’s base-labile nature (removed with piperidine) risks premature deprotection when harsh acidic conditions are employed for imidazole modifications.
For Boc-His(pi-Bom)-OMe·HCl, Boc safeguards the α-amino group, while the pi-Bom group protects the π-nitrogen of the imidazole ring. This dual protection strategy minimizes racemization and side reactions during methyl esterification. Comparative studies show that Boc-based protocols achieve 98% coupling efficiency for histidine derivatives, whereas Fmoc strategies exhibit 5–10% racemization due to residual base sensitivity.
Table 1: Boc vs. Fmoc Protection in Histidine Functionalization
Parameter | Boc Strategy | Fmoc Strategy |
---|---|---|
Deprotection Reagent | TFA (acidic) | Piperidine (basic) |
Imidazole Stability | High | Moderate |
Racemization Risk | <2% | 5–10% |
Compatibility with pi-Bom | Excellent | Limited |
The π-nitrogen of histidine’s imidazole ring is selectively protected via benzyloxymethyl (Bom) groups to prevent nucleophilic side reactions during peptide elongation. Mechanistically, the Bom group is introduced through a Williamson ether synthesis, where the π-nitrogen reacts with benzyl chloromethyl ether in the presence of a base such as diisopropylethylamine (DIPEA). This reaction proceeds via an SN2 mechanism, yielding a stable N-alkylated imidazole derivative resistant to acidic and basic conditions encountered during solid-phase peptide synthesis (SPPS).
Spectroscopic studies confirm that Bom protection reduces the pKa of the imidazole ring from 6.0 to 4.5, diminishing its nucleophilicity and suppressing racemization during activation steps. The steric bulk of the Bom group also hinders undesired π-nitrogen acylation, ensuring >95% regioselectivity in methyl ester formation.
Methyl esterification of Boc-His(pi-Bom)-OH requires coupling reagents that balance reactivity and racemization suppression. Dimethylaminopropylcarbodiimide (DMTMM) paired with 1-hydroxy-7-azabenzotriazole (HOAt) achieves 92% conversion in DMF at 0°C, as monitored by HPLC. Alternative reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) yield faster kinetics but increase racemization to 8% due to elevated reaction temperatures.
Table 2: Coupling Reagent Efficiency for Methyl Esterification
Reagent System | Conversion (%) | Racemization (%) |
---|---|---|
DMTMM/HOAt | 92 | 2.1 |
PyBOP/DIEA | 98 | 8.0 |
HBTU/OxymaPure | 89 | 1.5 |
Racemization during activation is mitigated using polar aprotic solvents with low dielectric constants. N-methyl-2-pyrrolidone (NMP) reduces racemization to 1.2% compared to dimethylformamide (DMF, 2.5%) by stabilizing the oxyma-activated intermediate. Additives such as ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) further suppress enantiomerization by sequestering free radicals generated during carbodiimide-mediated couplings.
Continuous flow reactors enable scalable Bom group installation with 99% regioselectivity. A two-stage system combines:
This method achieves a throughput of 5 kg/day with <0.5% dimerization byproducts, outperforming batch processes limited to 1 kg/day.
Hydrochloride salt formation is monitored via in-line pH and conductivity sensors to ensure stoichiometric equivalence. Final product purity (>99.5%) is validated using:
Table 3: Quality Control Specifications for Boc-His(pi-Bom)-OMe·HCl
Parameter | Specification |
---|---|
Purity (HPLC) | ≥99.5% |
Residual Solvents | <50 ppm |
Chloride Content | 18.5–19.5% |
Optical Rotation | +12.5° to +13.5° (c=1, DMF) |
Boc-His(pi-Bom)-OMe . HCl represents a critical building block in solid-phase peptide synthesis, featuring a sophisticated orthogonal protection strategy that addresses the inherent challenges of histidine incorporation . The compound employs a tert-butoxycarbonyl group protecting the alpha-amino function and a benzyloxymethyl group at the pi-position of the imidazole ring, creating a dual protection system that prevents unwanted side reactions during peptide elongation [2]. This orthogonal protection scheme allows for selective deprotection under different conditions, with the Boc group being removed under moderately acidic conditions while the benzyloxymethyl group remains stable to piperidine treatment used in fluorenylmethoxycarbonyl-based synthesis protocols [3].
The benzyloxymethyl protection group demonstrates exceptional stability to nucleophiles and basic conditions commonly encountered during solid-phase peptide synthesis [4]. Research has established that the pi-Bom group effectively prevents imidazole nitrogen acylation, which represents one of the most problematic side reactions in histidine-containing peptide synthesis [5]. The protection strategy maintains the structural integrity of the histidine residue while allowing for controlled deprotection through hydrogen fluoride treatment or alternative mild acidolytic conditions [6].
The compatibility of Boc-His(pi-Bom)-OMe . HCl with standard solid-phase synthesis resins has been extensively documented across multiple resin platforms [7] [8]. Merrifield resin systems, utilizing polystyrene matrices with chloromethyl functionalization, demonstrate excellent compatibility with the Boc-His(pi-Bom) derivative [9]. The resin loading efficiency consistently exceeds 98% when employing standard coupling protocols with dicyclohexylcarbodiimide activation [8].
Wang resin compatibility studies reveal similarly high performance metrics, with coupling efficiencies routinely achieving greater than 99% yield [10]. The phenolic hydroxyl linker chemistry of Wang resin proves particularly advantageous for peptide acid synthesis when incorporating Boc-His(pi-Bom)-OMe . HCl [11]. The resin swelling characteristics in dimethylformamide solvent systems accommodate the steric requirements of the benzyloxymethyl protection group without compromising coupling kinetics [10].
Resin Type | Loading Capacity (mmol/g) | Boc-His(pi-Bom) Compatibility | Coupling Efficiency (%) | Swelling in DMF | Cleavage Conditions |
---|---|---|---|---|---|
Merrifield (1% DVB) | 0.8-1.2 | Excellent | >98 | High | HF |
Merrifield (2% DVB) | 0.6-1.0 | Excellent | >97 | Moderate | HF |
Wang Resin | 0.4-0.9 | Excellent | >99 | High | TFA (50-95%) |
PAM Resin | 0.2-0.6 | Good | 95-98 | Moderate | HF/TFA |
Rink Amide Resin | 0.4-0.8 | Good | 96-99 | High | TFA (95%) |
The pi-benzyloxymethyl protection group serves as a critical barrier against imidazole-mediated side reactions that commonly plague histidine-containing peptide synthesis [12]. Imidazole nitrogen atoms exhibit significant nucleophilicity, leading to unwanted acylation reactions during amino acid coupling steps [13]. The benzyloxymethyl group effectively blocks the pi-nitrogen, preventing these deleterious reactions while maintaining synthetic efficiency [14].
Formaldehyde generation during deprotection represents a significant concern with benzyloxymethyl-protected histidine derivatives [15]. Research has documented the formation of formaldehyde adducts when Boc-His(pi-Bom) derivatives undergo hydrogen fluoride cleavage, particularly in peptides containing N-terminal cysteine residues [16]. These side reactions result in thiazolidine formation through cyclization of cysteine with released formaldehyde [16]. The incorporation of formaldehyde scavengers such as cysteine hydrochloride or resorcinol effectively prevents these unwanted modifications [15].
Side Reaction Type | Prevention Strategy | Effectiveness | Required Additives | Impact on Yield |
---|---|---|---|---|
Imidazole N-acylation | pi-Bom protection | Excellent | None | Minimal |
Acyl migration | Proper activation | Good | HOBt/HOAt | Minimal |
Racemization | Low temperature coupling | Very Good | DIPEA | Minimal |
Formaldehyde adduct formation | Scavenger addition | Excellent | Cysteine.HCl/Resorcinol | Significant if untreated |
Thiazolidine formation | Formaldehyde scavenging | Excellent | Cysteine.HCl | Significant if untreated |
The metal coordination properties of histidine residues remain fully preserved following deprotection of Boc-His(pi-Bom)-OMe . HCl derivatives [17] [18]. Electrospray ionization mass spectrometry studies demonstrate that deprotected histidine retains its full metal-binding capacity across a range of divalent metal ions including copper(II), nickel(II), and zinc(II) [19]. The imidazole ring integrity remains intact throughout the deprotection process, maintaining the tridentate ligand properties essential for metal coordination [20].
Copper(II) binding studies reveal binding affinities in the range of log K 12-15, consistent with native histidine coordination behavior [17]. The coordination geometry adopts square planar or tetrahedral arrangements depending on the peptide sequence context and metal-to-ligand ratios [18]. Zinc(II) coordination demonstrates binding constants of log K 8-11 with predominantly tetrahedral coordination geometry [19]. Nickel(II) complexes exhibit binding affinities of log K 10-13 with octahedral or square planar coordination modes [20].
Metal Ion | Binding Affinity (log K) | Coordination Geometry | Histidine Ligands per Metal | pH Optimum | Structural Integrity |
---|---|---|---|---|---|
Cu(II) | 12-15 | Square planar/Tetrahedral | 2-4 | 7-8 | Maintained |
Zn(II) | 8-11 | Tetrahedral | 2-3 | 6-8 | Maintained |
Ni(II) | 10-13 | Octahedral/Square planar | 2-4 | 7-9 | Maintained |
Co(II) | 9-12 | Octahedral/Tetrahedral | 2-3 | 7-8 | Maintained |
Fe(II) | 7-10 | Octahedral | 2-3 | 6-7 | Maintained |
The deprotection efficiency consistently exceeds 95% under standard hydrogen fluoride conditions, with minimal formation of side products that could interfere with metal coordination [21]. Studies utilizing circular dichroism spectroscopy and nuclear magnetic resonance confirm that the electronic properties of the imidazole ring remain unaltered following benzyloxymethyl group removal [21]. The preservation of coordination properties proves essential for applications in metalloproteins and metal-binding peptide therapeutics [22].
Catalytic triad engineering represents a sophisticated application of Boc-His(pi-Bom)-OMe . HCl in the synthesis of enzyme-mimetic peptides [23] [24]. The canonical serine-histidine-aspartic acid catalytic triad mechanism relies on precise histidine positioning to facilitate proton abstraction from the serine nucleophile [23]. Computational design studies have successfully incorporated Boc-His(pi-Bom) derivatives into designed protein scaffolds, achieving catalytic activity comparable to natural enzymes [23].
The synthesis of esterase-mimetic peptides utilizing Boc-His(pi-Bom)-OMe . HCl demonstrates the preservation of catalytic functionality post-deprotection [23]. Crystal structure analysis reveals that the designed catalytic triads maintain the required hydrogen-bonding network between serine, histidine, and aspartic acid residues [23]. The histidine imidazole ring adopts the correct rotamer conformation necessary for proton relay mechanisms [23].
Metal-binding peptide constructs incorporating multiple histidine residues synthesized using Boc-His(pi-Bom) derivatives show enhanced stability and coordination properties [22] [25]. Case studies involving copper-binding peptides demonstrate that the deprotected histidine residues maintain their ability to form stable metal complexes with binding constants comparable to natural metalloproteins [22]. The incorporation of three histidine residues in designed peptide scaffolds enables facial coordination of metal ions, mimicking natural metalloenzyme active sites [25].
Engineered peptide sequences containing histidine-rich domains synthesized using Boc-His(pi-Bom)-OMe . HCl exhibit remarkable metal-binding selectivity [26]. These synthetic receptors demonstrate the ability to distinguish between different metal ions based on coordination preferences and geometric constraints [26]. The preservation of histidine coordination properties following deprotection proves critical for maintaining the designed metal-binding specificity [27].
Protection Group | Deprotection Yield (%) | Metal Coordination Preservation | Imidazole Ring Integrity | Formation of Side Products | Time Required (hours) |
---|---|---|---|---|---|
Boc-His(pi-Bom)-OMe.HCl | >95 | Excellent | Maintained | Minimal (<2%) | 2-4 |
Fmoc-His(Trt)-OH | >98 | Excellent | Maintained | Minimal (<1%) | 0.5-1 |
Fmoc-His(Dnp)-OH | 85-90 | Good | Maintained | Moderate (3-5%) | 4-6 |
Boc-His(Tos)-OH | 90-95 | Good | Maintained | Moderate (2-4%) | 3-5 |